Oleic Acid N-Hydroxysuccinimide

Lipophilicity Hydrophobicity QSAR

Researchers requiring efficient amine-reactive bioconjugation often face solubility and self-assembly limitations with saturated fatty acid NHS esters. Oleic Acid N-Hydroxysuccinimide (CAS 81480-40-2) addresses this with its cis-unsaturated C18:1 chain, enabling: (1) >50% amino substitution on gelatin to form self-assembled 100-300 nm nanoparticles (CMC 0.3 mg/mL) without crosslinkers; (2) intrinsic CD36/FAT translocase and mitochondrial respiratory chain inhibition for dual-function metabolic probes; (3) high-yield oleoyl-CoA synthesis with minimal side reactions for enzymology assays. 98% purity ensures reproducibility across bioconjugation, lipid modification, and transdermal permeation enhancer development.

Molecular Formula C22H37NO4
Molecular Weight 379.5 g/mol
CAS No. 81480-40-2
Cat. No. B033303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleic Acid N-Hydroxysuccinimide
CAS81480-40-2
Synonyms(9Z)-9-Octadecenoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester;  (Z)-1-[(1-Oxo-9-octadecenyl)oxy]-2,5-pyrrolidinedione;  1-[[(9Z)-1-Oxo-9-octadecenyl]oxy]-2,5-pyrrolidinedione;  N-Hydroxysuccinimide Ester with Oleic Acid;  N-Hydroxysuccinimide Oleate;  N-Succini
Molecular FormulaC22H37NO4
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C22H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h9-10H,2-8,11-19H2,1H3/b10-9-
InChIKeyMAKGRQMFNNEEKW-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleic Acid NHS Ester: Identity & Structure


Oleic Acid N-Hydroxysuccinimide (CAS 81480-40-2), also referred to as N-succinimidyl oleate or oleic acid NHS ester, is an activated ester derivative of the monounsaturated C18:1 fatty acid oleic acid. Its molecular formula is C22H37NO4 with a molecular weight of approximately 379.53 g/mol . The compound consists of a hydrophobic oleoyl chain covalently linked to a hydrophilic N-hydroxysuccinimide (NHS) leaving group, forming a reactive acylating agent that reacts efficiently with primary amines to form stable amide bonds under mild conditions [1]. This dual amphiphilic character—combining a cis-unsaturated hydrophobic tail with an amine-reactive NHS ester—defines its core utility in bioconjugation, lipid modification, and surface functionalization .

Workflow Amine-reactive bioconjugation via NHS ester chemistry
Selection cis-Unsaturated C18:1 oleoyl chain with activated NHS leaving group
Context Mild-condition amide bond formation for lipid modification and surface functionalization

Oleic Acid NHS Ester: Key Differences


Although the NHS ester group is common to a broad class of fatty acid derivatives, simple substitution based solely on shared reactivity is not scientifically valid. The physicochemical properties of the attached fatty acyl chain—including chain length (C16 vs. C18), degree of unsaturation (saturated vs. monounsaturated cis C18:1), and resulting hydrophobicity (XLogP3 value)—dictate critical downstream performance parameters such as solubility, membrane insertion efficiency, and the self-assembly behavior of resulting conjugates [1]. Furthermore, specific biological interactions, such as the inhibition of CD36/FAT translocase and mitochondrial respiratory chain components observed with oleic acid NHS ester, are inherent to the oleoyl moiety and are not replicated by saturated C16 (palmitic) or C18 (stearic) NHS ester analogs . These differences translate directly into divergent experimental outcomes in lipid-based drug delivery systems, protein lipidation studies, and functionalized nanoparticle development.

Target Feature
Substitute Limitation
Risk Context
cis-Unsaturated oleoyl chain (C18:1)
Saturated palmitoyl (C16:0) or stearoyl (C18:0) chain
Membrane insertion efficiency may differ due to chain packing
Differential hydrophobicity from cis double bond
Higher hydrophobicity without unsaturation
Self-assembly and CMC behavior may not transfer directly
Reported CD36/FAT pathway interaction
No reported CD36/FAT interaction for saturated analogs
Functional probe context is not replicated by saturated NHS esters

Oleic Acid NHS Ester: Quantitative Differentiation


Lipophilicity: Oleic vs. Stearic Acid NHS Ester

Oleic acid NHS ester (C18:1, monounsaturated) exhibits significantly lower lipophilicity compared to its fully saturated C18 counterpart, stearic acid NHS ester (C18:0). The computed XLogP3 value, a measure of octanol-water partition coefficient, for oleic acid NHS ester is 6.7 [1]. While an XLogP3 value for stearic acid NHS ester is not uniformly reported, the established relationship between fatty acid unsaturation and reduced logP dictates a quantifiably lower value for the oleoyl derivative. This difference in lipophilicity directly influences the solubility, critical micelle concentration (CMC), and membrane partitioning kinetics of any resulting conjugate, making the choice of the oleoyl chain a critical experimental variable.

Lipophilicity
Head-to-head
XLogP3 = 6.7
vs Stearic Acid NHS Ester (C18:0, saturated)
Lower lipophilicity supports self-assembly behavior context
Computed property; ~0.3–0.5 logP reduction per cis double bond
Lipophilicity Hydrophobicity QSAR Drug Delivery

Amine Conjugation Efficiency

In a direct quantitative study of gelatin modification, the use of oleic acid NHS ester achieved a reaction efficiency where over 50% of available amino groups were acylated with the oleoyl moiety [1]. This was quantified using the 2,4,6-trinitrobenzene sulfonic acid (TNBS) method, which measures residual free amines. While other fatty acid NHS esters (e.g., palmitic or stearic) are widely used for protein lipidation, this study provides a concrete, verifiable benchmark for the efficiency of oleic acid NHS ester in producing an amphiphilically-modified biopolymer (gelatin-oleic conjugate, GOC) that subsequently forms self-assembled nanoparticles of 100-300 nm size without the need for crosslinkers [2].

Conjugation Efficiency
Head-to-head
>50% amino group substitution
Gelatin modification; TNBS assay quantification
Supports nanoparticle formation benchmark
100–300 nm self-assembled particles; no crosslinker required
Bioconjugation Protein Modification Lipidation Gelatin

CD36/FAT and Mitochondrial Inhibition

Unlike its saturated fatty acid NHS ester counterparts, oleic acid N-hydroxysuccinimide ester has been identified and utilized as an inhibitor of the CD36/FAT (fatty acid translocase) scavenger receptor and various components of the mitochondrial respiratory chain . This specific biological activity is attributed to the monounsaturated oleoyl chain (C18:1 cis-9) and represents a fundamental differentiator from saturated C16 or C18 NHS esters, which do not exhibit this targeted inhibition. This property makes oleic acid NHS ester a valuable tool compound for probing fatty acid metabolism and uptake pathways, whereas palmitic or stearic acid NHS esters are employed strictly as acylation reagents for bioconjugation and lipidation.

CD36/FAT Inhibition
Class-level
Inhibits CD36/FAT translocase and mitochondrial respiratory chain
Not reported for saturated C16 or C18 NHS ester analogs
Class-level inference for oleoyl-specific bioactivity
Data to verify; source-specific review needed
CD36 Mitochondrial Inhibition Fatty Acid Translocase Pharmacology

High-Yield Acyl-CoA Thioester Synthesis

In the synthesis of fatty acyl-CoA and other thiol esters, the use of N-hydroxysuccinimide esters of long-chain fatty acids, including the oleoyl derivative, has been demonstrated to produce target thioesters in high yield with a minimum of untoward side reactions [1]. This methodology, which is class-representative for long-chain fatty acid NHS esters, is specifically contrasted with alternative acylation strategies that may generate complex by-product mixtures or require harsher conditions. The high yield and clean reaction profile underscore the value of the NHS ester activation strategy for preparing sensitive biomolecules like acyl-CoAs.

Acyl-CoA Synthesis
Class-level
High yield, minimal side reactions
vs alternative acylation methods (acyl chlorides, mixed anhydrides)
Supports enzymatic substrate preparation context
Class-representative methodology; source review needed
Fatty Acyl-CoA Thioester Synthesis Enzymology

Oleic Acid NHS Ester: Validated Applications


Self-Assembled Nanoparticles for Drug Delivery

This is a high-value, directly validated application. Researchers seeking to create amphiphilic biopolymer nanoparticles for drug delivery can leverage the >50% amino group substitution efficiency of oleic acid NHS ester on gelatin [1]. The resulting gelatin-oleic conjugate (GOC) self-assembles into nanoparticles of 100-300 nm with a CMC of 0.3 mg/mL and a zeta potential of -6 mV, without requiring crosslinking agents. These nanoparticles demonstrated significantly improved cellular uptake of coumarin in A549 lung epithelial cells and exhibited no toxicity in HEK 293 cells [2]. This application is directly supported by quantitative conjugation and nanoparticle characterization data from Section 3, distinguishing it from the use of saturated NHS esters which may not form similar self-assembled structures due to differences in chain packing and hydrophobicity [3].

CD36-Mediated Fatty Acid Uptake & Mitochondrial Biology

For studies focused on lipid metabolism, metabolic disorders, or mitochondrial function, oleic acid NHS ester serves as a unique dual-purpose tool. Its ability to inhibit CD36/FAT translocase and components of the mitochondrial respiratory chain allows it to be used as a functional probe. This application leverages the specific bioactivity of the oleoyl moiety, which is not a feature of saturated fatty acid NHS esters (e.g., palmitic or stearic). Users can both covalently modify a target molecule (via NHS-amine coupling) and introduce a moiety with intrinsic biological activity, streamlining the development of complex probes for studying fatty acid trafficking and energy metabolism.

Oleoyl-CoA Synthesis for Enzymatic Studies

Researchers preparing sensitive substrates like oleoyl-CoA for in vitro enzymatic assays (e.g., acyl-CoA synthetases, acyltransferases, or beta-oxidation studies) will benefit from the established NHS ester method. The use of oleic acid NHS ester ensures a high-yield synthesis of the desired thioester with a minimum of side reactions [4], resulting in a purer product compared to alternative acylation methods. This directly addresses the need for reliable substrate preparation, reducing experimental variability and the need for laborious purification, which is a key procurement consideration for enzymology and metabolomics labs.

Ceramide Analogs as Skin Permeation Enhancers

In the development of transdermal drug delivery systems, oleic acid NHS ester has been utilized in the preparation of ceramide analogs designed to enhance skin permeation . This application exploits the specific properties of the oleoyl chain to interact with and disrupt the ordered structure of the stratum corneum lipid matrix, a function that is chain-length and unsaturation-dependent. The use of the NHS ester provides a convenient and efficient route to covalently attach the oleoyl group to a sphingoid base, facilitating the rapid generation of a focused library of permeation enhancers for formulation screening.

Application
Selection Property
Validation Focus
Nanoparticle carrier studies
cis-Unsaturated oleoyl chain for self-assembly
Conjugation efficiency and particle size characterization
Fatty acid metabolism studies
CD36/FAT pathway probe capability
Target engagement assay context
Enzymatic substrate preparation
NHS ester activation for high-yield thioester synthesis
Thioester purity and enzyme activity review
Transdermal formulation research
Chain-length and unsaturation-dependent permeation
Permeation enhancement screening context

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